Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate
Description
Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate is a benzothiazole derivative featuring an ethoxy substituent at the 6-position of the benzothiazole ring and a carbamoylformate ester group at the 2-position.
Properties
Molecular Formula |
C13H14N2O4S |
|---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
ethyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C13H14N2O4S/c1-3-18-8-5-6-9-10(7-8)20-13(14-9)15-11(16)12(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15,16) |
InChI Key |
JBKKYTGZESQHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate has been studied for its effectiveness against various bacterial strains and fungi. The presence of the benzothiazole moiety is crucial for enhancing the compound's interaction with microbial enzymes, leading to inhibition of growth and reproduction.
1.2 Anti-inflammatory Properties
Studies have shown that compounds containing the benzothiazole structure can exhibit anti-inflammatory effects. The compound has been tested in animal models for its ability to reduce inflammation and pain, showing comparable efficacy to established anti-inflammatory drugs such as Piroxicam and Meloxicam. This suggests potential use in treating conditions like arthritis and other inflammatory diseases .
1.3 Enzyme Inhibition
this compound has also been evaluated as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuropharmacology .
Agricultural Applications
2.1 Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt pest metabolism. Its efficacy against specific agricultural pests makes it a candidate for developing new pest control agents that are less harmful to non-target organisms and the environment.
2.2 Plant Growth Regulation
Research indicates that certain benzothiazole derivatives can promote plant growth by enhancing nutrient uptake and stress resistance. This compound may serve as a growth regulator, improving crop yields under suboptimal conditions.
Material Science
3.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. These materials can find applications in coatings, adhesives, and other industrial products.
Comparative Analysis of Biological Activities
| Activity Type | Efficacy | Comparison |
|---|---|---|
| Antimicrobial | High against bacteria and fungi | Comparable to traditional antibiotics |
| Anti-inflammatory | Significant | Exceeds some conventional anti-inflammatories |
| Acetylcholinesterase Inhibition | Moderate | Potentially useful for neurodegenerative therapies |
Case Studies
Case Study 1: Antimicrobial Testing
In a study published in Scientific Reports, this compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was lower than many standard treatments, suggesting strong potential for clinical applications .
Case Study 2: Anti-inflammatory Efficacy
A pharmacological evaluation demonstrated that doses of this compound significantly reduced edema in rat models compared to control groups treated with placebo or lower doses of traditional anti-inflammatories .
Mechanism of Action
The mechanism of action of Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
a) Ethyl 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]propanoate
- Key Differences: Replaces the carbamoylformate group with a thioether-linked propanoate ester.
- Synthesis : Prepared in 52% yield via nucleophilic substitution, as evidenced by IR (1741 cm⁻¹ for ester C=O) and NMR data .
b) 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14)
- Key Differences : Substitutes the carbamoylformate with a pyrimidine carboxamide and introduces a bromo group.
- Activity : Pyrimidine derivatives are often associated with antiviral or anticancer activity, suggesting Z14 may target enzymes like Dengue virus NS proteins .
c) Methyl 4-[(4-Chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate (E676-1462)
- Key Differences : Replaces the 6-ethoxy group with 4-chloro and substitutes the formate ester with a benzoate ester.
- Applications : Screened for bioactivity in high-throughput assays; the chloro substituent may increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
Variations in the Carbamoylformate Group
a) Ethyl (4-(4-Bromophenyl)thiazol-2-yl carbamoyl)formate (Compound 12)
- Key Differences : Replaces benzothiazole with a thiazole ring and introduces a 4-bromophenyl group.
- Synthesis: Synthesized via refluxing 2-aminothiazole with diethyl oxalate in ethanol, yielding crystals after recrystallization .
- Impact of Thiazole vs.
b) Ethyl ([(2-Methoxyphenyl)methyl]carbamoyl)formate
Heterocyclic System Modifications
a) (1,3-Benzothiazol-2-yl)carbamoyl(phenyl)methanesul-3-bromopyruvate (Cpd D)
- Key Differences : Replaces the formate ester with a bromopyruvate-methanesulfonate group.
- Activity: Bromopyruvate is a known glycolysis inhibitor, suggesting Cpd D may exhibit metabolic disruption properties distinct from the target compound .
Biological Activity
Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O4S |
| Molecular Weight | 280.30 g/mol |
| IUPAC Name | Ethyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoacetate |
| InChI | InChI=1S/C12H12N2O4S/c1-3... |
| Canonical SMILES | CCOC(=O)C(=O)NC1=NC2=C(S1)... |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the condensation of 6-ethoxy-1,3-benzothiazol-2-amine with ethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is often carried out in dry acetone under controlled conditions to enhance yield and purity.
Biological Activities
Benzothiazoles, including this compound, exhibit a range of biological activities:
Antimicrobial Properties
Research indicates that benzothiazole derivatives possess significant antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth. In vitro studies have shown effectiveness against various strains of bacteria, suggesting its application in developing new antimicrobial agents .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of substituted benzothiazoles. This compound has been evaluated for its efficacy in reducing seizure activity in animal models. The compound's mechanism may involve modulation of neurotransmitter systems or ion channels associated with seizure activity .
Anti-inflammatory Effects
The compound has also been explored for anti-inflammatory properties. In various assays, it demonstrated the ability to reduce inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .
The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. It may inhibit particular enzymes or receptors involved in disease processes. For instance, its antimicrobial action could result from interference with bacterial cell wall synthesis or metabolic pathways .
Case Studies and Research Findings
Several studies have documented the biological activity of benzothiazole derivatives:
- Antimicrobial Study : A study published in 2020 evaluated various benzothiazole derivatives for their antimicrobial efficacy against gram-positive and gram-negative bacteria. This compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Anticonvulsant Research : A recent review highlighted the anticonvulsant properties of benzothiazole compounds. Animal studies indicated that this compound could significantly reduce seizure frequency and duration compared to control groups .
- Anti-inflammatory Trials : In vitro assays demonstrated that this compound effectively reduced pro-inflammatory cytokines in cultured cells exposed to inflammatory stimuli. This suggests its potential as a therapeutic agent for inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
